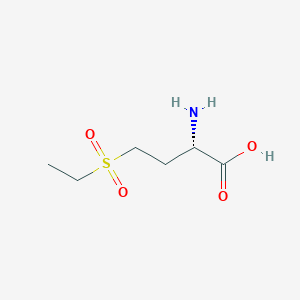

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid

Description

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is a non-proteinogenic amino acid derivative characterized by an ethylsulfonyl (-SO₂CH₂CH₃) substituent at the fourth carbon of its backbone. The ethylsulfonyl group confers distinct electronic and steric effects, differentiating it from naturally occurring sulfur-containing amino acids like methionine.

Properties

CAS No. |

63596-32-7 |

|---|---|

Molecular Formula |

C6H13NO4S |

Molecular Weight |

195.24 g/mol |

IUPAC Name |

(2S)-2-amino-4-ethylsulfonylbutanoic acid |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

JUPFRFWQYLQKPU-YFKPBYRVSA-N |

Isomeric SMILES |

CCS(=O)(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCS(=O)(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid typically involves multi-step organic reactions. One common method starts with the amino acid L-threonine, which undergoes a series of transformations including sulfonation and amination to introduce the ethylsulfonyl and amino groups, respectively. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid may involve biocatalysis using engineered microorganisms. For example, genetically modified strains of Saccharomyces cerevisiae or Escherichia coli can be employed to produce the compound through fermentation processes. These methods are advantageous due to their sustainability and potential for high yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The ethylsulfonyl group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Containing Analogs

(2S)-2-Amino-4-(methylsulfonyl)butanoic Acid (L-Methionine Sulfone)

- Structure : Methylsulfonyl (-SO₂CH₃) group.

- CAS : 7314-32-1 .

- Properties : Smaller alkyl chain (methyl vs. ethyl) reduces lipophilicity. Higher water solubility compared to ethylsulfonyl analogs.

- Applications : Used as a pharmaceutical reference standard for impurity profiling .

(S)-2-Amino-4-(ethylsulfonyl)butanoic Acid

- Structure : Ethylsulfonyl (-SO₂CH₂CH₃) group.

- The sulfonyl group’s electron-withdrawing nature may stabilize hydrogen bonding in enzyme interactions.

Key Differences :

| Property | (2S)-2-Amino-4-(methylsulfonyl)butanoic Acid | (S)-2-Amino-4-(ethylsulfonyl)butanoic Acid |

|---|---|---|

| Alkyl Chain | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |

| Molecular Weight | 181.21 g/mol | ~195.23 g/mol (estimated) |

| Lipophilicity (LogP) | Lower | Higher |

| Solubility | High in water | Moderate (predicted) |

Sulfanyl-Containing Analogs

(S)-2-Amino-4-(methylthio)butanoic Acid (L-Methionine)

- Structure : Methylthio (-SCH₃) group.

- CAS : 63-68-3 .

- Properties: Essential amino acid with a nucleophilic thioether group. Oxidizes readily to sulfoxide/sulfone derivatives.

- Biological Role : Precursor in glutathione synthesis and methyl group metabolism.

Comparison with (S)-2-Amino-4-(ethylsulfonyl)butanoic Acid:

- Electronic Effects : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, reducing nucleophilicity compared to thioether (-S-). This may alter binding kinetics in enzyme active sites .

- Stability : Sulfonyl derivatives are less prone to oxidation than thioethers, enhancing shelf-life in pharmaceutical formulations.

Other Structural Variants

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

- Structure : Hydroxyl and phenyl substituents at C4.

- Applications : Used in chiral synthesis and peptide modification.

(S)-2-Amino-4-(3-methoxyphenyl)butanoic Acid

- Structure : 3-Methoxyphenyl substituent.

- CAS : 1260611-13-9 .

- Properties : Aromatic ring enhances UV activity; methoxy group increases polarity.

Key Contrast : The ethylsulfonyl group in the target compound offers distinct polarity and hydrogen-bonding capacity compared to aromatic or hydroxylated analogs.

Research Findings and Implications

- Enzyme Binding: Sulfonimidoyl-containing inhibitors (e.g., in E. coli GCL) show altered binding modes compared to thioether analogs, suggesting the ethylsulfonyl group in (S)-2-Amino-4-(ethylsulfonyl)butanoic acid may enhance affinity for cysteine-binding enzymes like glutamylcysteine ligase .

- Pharmaceutical Relevance: Methylsulfonyl derivatives are established impurities in methionine-based drugs; ethylsulfonyl variants may serve as novel intermediates or prodrugs with tailored pharmacokinetics .

Biological Activity

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid, commonly referred to as a sulfonic acid derivative of butanoic acid, has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 189.24 g/mol

- CAS Number : 302581-36-8

The compound features an ethylsulfonyl group attached to the fourth carbon of the butanoic acid backbone, which is significant for its biological interactions and activities.

Mechanisms of Biological Activity

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is known to modulate various neurotransmitter systems, particularly within the central nervous system. Its structural resemblance to naturally occurring amino acids allows it to interact with multiple receptors and enzymes, influencing metabolic pathways and neurotransmission.

Key Mechanisms:

- Receptor Modulation : Preliminary studies indicate that this compound may interact with glutamate receptors, which are critical for excitatory neurotransmission. This interaction could potentially influence cognitive functions and neuroplasticity.

- Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic processes, thereby modulating their activity and affecting various biochemical pathways.

Biological Activities

Research has highlighted several biological activities associated with (S)-2-Amino-4-(ethylsulfonyl)butanoic acid:

- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease by modulating neuroinflammatory responses .

- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties, making it a candidate for further investigation in treating infections.

- Cytotoxicity Studies : In vitro studies have assessed its cytotoxic effects on various cell lines. For example, no significant cytotoxicity was observed at concentrations up to 100 μM in HT-22 neuronal cells, indicating a favorable safety profile .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | Modulates neuroinflammatory responses | |

| Antimicrobial | Exhibits antimicrobial properties | |

| Cytotoxicity | No significant cytotoxicity at high concentrations |

Detailed Findings

- Neuroinflammation : A study reported that (S)-2-Amino-4-(ethylsulfonyl)butanoic acid significantly reduced the release of pro-inflammatory cytokines (NO, IL-6, TNF-α) in LPS-stimulated microglial cells. This suggests its potential role in alleviating neuroinflammatory conditions .

- Cytotoxicity Assessment : In a cytotoxicity assay using HT-22 and BV-2 cell lines, the compound displayed an IC greater than 100 μM, indicating low toxicity and suggesting its potential for therapeutic applications without significant adverse effects .

- Binding Affinity Studies : Interaction studies have focused on the binding affinity of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid at various receptor sites. Initial findings suggest it may effectively bind to glutamate receptors, impacting excitatory neurotransmission pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.